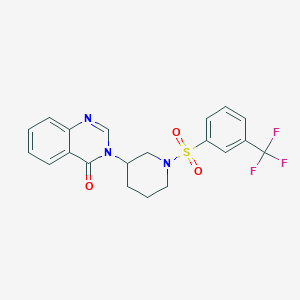
3-(1-((3-(三氟甲基)苯基)磺酰基)哌啶-3-基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It belongs to the class of kinase inhibitors, which block the activity of specific enzymes that are involved in the growth and survival of cancer cells.
科学研究应用
抗结直肠癌活性
喹唑啉衍生物表现出显著的抗结直肠癌功效,其抑制结直肠癌细胞生长的能力证明了这一点。这种抑制作用是通过调节参与癌症进展的特定基因和蛋白质的表达而发生的,包括受体酪氨酸激酶、表皮生长因子受体等。喹唑啉核,具有苯环和/或嘧啶环上的取代等特定修饰,已被确定为开发具有合适药代动力学特征的新型抗结直肠癌药物的有希望的模板 (Moorthy 等,2023)。
在光电领域的应用
喹唑啉衍生物由于其在电子器件合成和应用方面的广泛研究,已在光电领域找到应用。这些化合物,特别是当被纳入 π-扩展共轭体系时,对于新型光电材料的创建具有很高的价值。它们已被用于制造有机发光二极管 (OLED) 的材料,包括白色 OLED 和高效红色磷光 OLED。这些衍生物的电致发光特性使其也成为非线性光学材料和比色 pH 传感器的关注对象 (Lipunova 等,2018)。
神经系统疾病治疗
N-磺酰胺基嗪酮类化合物,一类喹唑啉衍生物,因其生物活性而受到关注,包括它们作为竞争性 AMPA 受体拮抗剂的作用。这些化合物在癫痫和精神分裂症等神经系统疾病的治疗中显示出希望,突出了喹唑啉衍生物在解决中枢神经系统相关疾病方面的潜力 (Elgemeie 等,2019)。
化学抑制研究
喹唑啉衍生物已被研究其作为各种酶(包括细胞色素 P450 同工型)的化学抑制剂的选择性和效力。这些研究对于理解药物-药物相互作用和开发选择性酶抑制剂至关重要,这可以导致设计更安全、更有效的治疗剂 (Khojasteh 等,2011)。
合成化学进展
喹唑啉合成化学的最新进展集中在环保、原子效率高的多组分策略上。这些方法旨在简化喹唑啉的合成,并探索其不同的性质和潜在应用,进一步强调了喹唑啉衍生物在药物化学中的多功能性和重要性 (Faisal 和 Saeed,2021)。
属性
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c21-20(22,23)14-5-3-7-16(11-14)30(28,29)25-10-4-6-15(12-25)26-13-24-18-9-2-1-8-17(18)19(26)27/h1-3,5,7-9,11,13,15H,4,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGRMPMVANXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)


![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)


![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)
![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)
![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)
![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)